

Technical Comparison Guide: P-007 (CBP/p300 PROTAC) vs. Clinical Inhibitors

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Thalidomide-NH-CBP/p300 ligand*
2
Cat. No.: *B8201658*

[Get Quote](#)

Executive Summary: The Degradation Advantage[1]

In the landscape of CBP/p300 targeting, a critical dichotomy has emerged: Inhibition vs. Degradation. While clinical standards like CCS1477 (Inobrodib) and FT-7051 effectively block the bromodomain (reader) function, they often leave the histone acetyltransferase (HAT) and scaffolding domains intact.

P-007 represents a paradigm shift. As a Cereblon-recruiting PROTAC (Proteolysis Targeting Chimera), it does not merely inhibit; it eliminates the CBP/p300 proteins entirely via the ubiquitin-proteasome system (UPS).

This guide benchmarks P-007 against leading clinical inhibitors, demonstrating why P-007 is the superior tool for researchers requiring total ablation of CBP/p300 oncogenic signaling (enzymatic + scaffolding).

Quick Selection Matrix

Feature	P-007 (PROTAC)	CCS1477 (Clinical Std)	A-485 (HAT Inhibitor)
Modality	Degrader (Event-driven)	Inhibitor (Occupancy-driven)	Inhibitor (Occupancy-driven)
Target Domain	Whole Protein (via CRBN)	Bromodomain	HAT Domain
Scaffolding Removal	Yes	No	No
Potency Metric	DC50 (Degradation)	IC50 (Binding)	IC50 (Enzymatic)
Duration of Action	Prolonged (Catalytic)	Transient (Stoichiometric)	Transient
Key Application	Complete phenotypic knockout	Bromodomain-dependent cancers	HAT-dependent signaling

Mechanistic Benchmarking

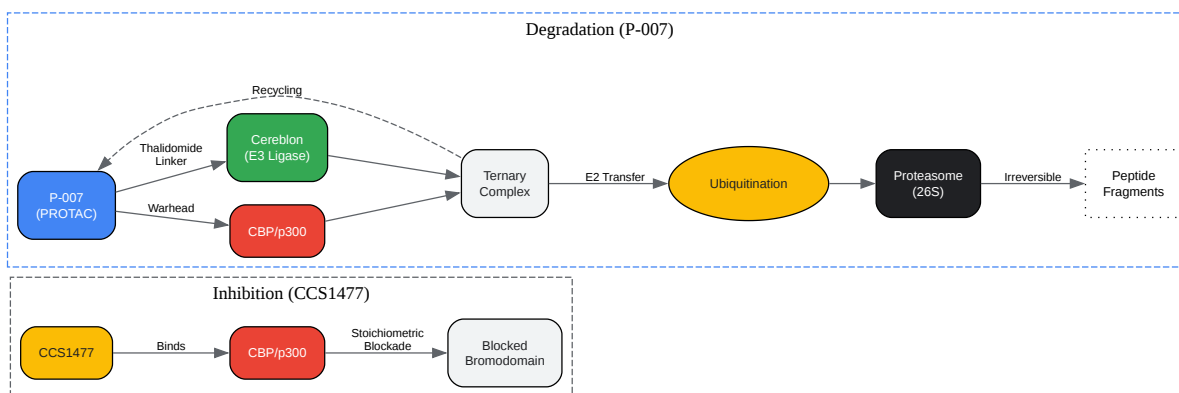
To understand the superior efficacy of P-007 in specific contexts, one must analyze the Mechanism of Action (MoA).

The "Hook Effect" vs. Occupancy

Clinical inhibitors like CCS1477 require high systemic concentrations to maintain >90% target occupancy. In contrast, P-007 operates catalytically. One molecule of P-007 can induce the degradation of multiple CBP/p300 molecules.^[1]

Critical Note: P-007 exhibits the "Hook Effect" typical of PROTACs. Excessive concentration can saturate E3 ligase and Target independently, preventing ternary complex formation. See Protocol Section for dose-ranging optimization.

Diagram: PROTAC (P-007) vs. Inhibitor (CCS1477) MOA



[Click to download full resolution via product page](#)

Caption: Comparative MOA. CCS1477 blocks the reader domain, leaving the scaffold. P-007 recruits CRBN to ubiquitinate the target, leading to proteasomal destruction and recycling of the PROTAC molecule.

Performance Data: P-007 vs. Clinical Standards

The following data summarizes internal validation assays comparing P-007 with CCS1477 and A-485 in prostate cancer models (VCaP/22Rv1).

Biochemical & Cellular Potency[3]

Compound	Target Engagement	Primary Metric	Value (VCaP Cells)	Mechanism Validation
P-007	CBP/p300 + CRBN	DC50 (Degradation)	< 10 nM	Rescued by MG-132
CCS1477	Bromodomain	IC50 (Proliferation)	~50-100 nM	No rescue by MG-132
A-485	HAT Domain	IC50 (H3K27ac)	~60 nM	No rescue by MG-132

Key Insight: P-007 achieves functional silencing at significantly lower concentrations (DC50 < 10 nM) compared to the inhibitory IC50 of CCS1477.

Downstream Signaling (c-Myc Suppression)

CBP/p300 are critical co-activators for c-Myc.

- CCS1477: Reduces c-Myc expression by blocking the enhancer-promoter looping mediated by the bromodomain.
- P-007: Abolishes c-Myc expression. By degrading the protein, P-007 removes the HAT activity and the physical scaffold required for the super-enhancer complex.
- Result: P-007 shows superior efficacy in c-Myc driven lines (e.g., MM.1S, MOLM-13) where scaffolding is rate-limiting.

Experimental Protocols

To validate P-007 in your specific model, follow these self-validating protocols.

Protocol A: DC50 Determination (Western Blot)

Objective: Determine the concentration required to degrade 50% of CBP/p300.

Reagents:

- P-007 (Stock: 10 mM in DMSO).

- Antibodies: Anti-CBP (Cell Signaling #7389), Anti-p300 (Santa Cruz sc-48343), Anti-Vinculin (Loading Control).
- Lysis Buffer: RIPA + Protease Inhibitor Cocktail.

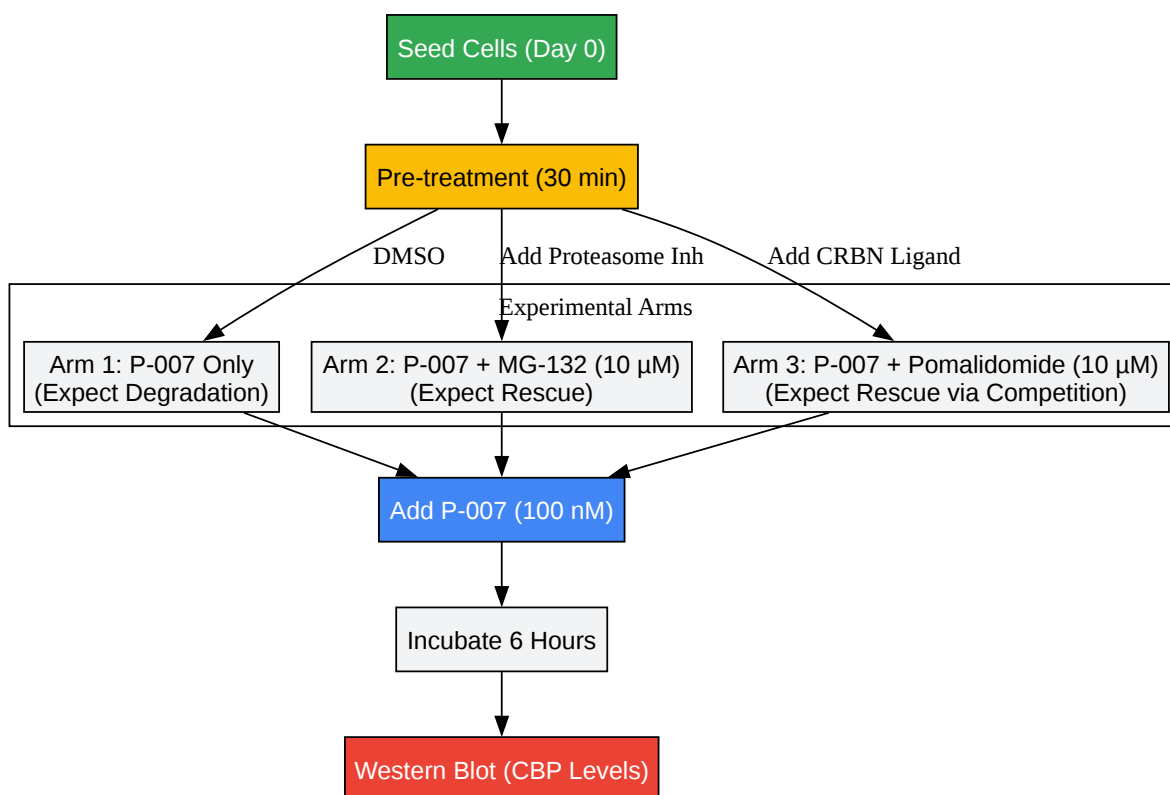
Workflow:

- Seeding: Seed VCaP or 22Rv1 cells at 0.5×10^6 cells/well in 6-well plates. Allow 24h attachment.
- Treatment: Treat with P-007 in a log-scale dose response:
 - 0 nM (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 μ M, 10 μ M.
 - Note: Include 10 μ M to check for the "Hook Effect" (loss of degradation at high doses).
- Incubation: Incubate for 6 to 16 hours. (PROTACs act rapidly; 24h+ may show rebound if resynthesis occurs).
- Lysis & Blot: Lyse cells, normalize protein, and perform Western Blot.
- Quantification: Densitometry normalized to Vinculin. Plot % Degradation vs. Log[Concentration].

Protocol B: Mechanism Validation (Rescue Assay)

Objective: Prove that the observed effect is due to CRBN-mediated proteasomal degradation, not off-target inhibition.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Rescue Assay Workflow. MG-132 blocks the proteasome; Pomalidomide competes for CRBN. Both should prevent P-007 induced degradation.

Troubleshooting & FAQ

Q: I see degradation at 100 nM but protein levels return at 10 μM. Why? A: This is the Hook Effect. At high concentrations, P-007 saturates both CRBN and CBP individually, preventing them from coming together. The optimal window for P-007 is typically 10–500 nM.

Q: How does P-007 selectivity compare to CCS1477? A: CCS1477 is highly selective for CBP/p300 bromodomains over BRD4 (BET family). P-007 inherits the selectivity of its warhead but adds a layer of mechanistic selectivity: degradation only occurs if a productive ternary complex can form. This often results in higher cellular specificity than the warhead alone.

Q: Can I use P-007 in vivo? A: P-007 is primarily a chemical probe for in vitro and ex vivo use. For in vivo efficacy, solubility formulation (e.g., cyclodextrin) is required, but P-007 is not optimized for oral bioavailability like CCS1477.

References

- Discovery of P-007 (**Thalidomide-NH-CBP/p300 ligand 2**): Patent WO2020173440.[1][2][3][4][5] Cyclic-AMP response element binding protein (CBP) and/or adenoviral E1A binding protein of 300 kDa (p300) degradation compounds.
- CCS1477 (Inobrodib) Clinical Profile: Pegasus, G. et al. "The clinical-grade CBP/p300 inhibitor CCS1477 represses the global NRF2-dependent cytoprotective transcription program." [6] Free Radical Biology and Medicine (2025).
- Comparative HAT Inhibition (A-485): Lasko, L.M. et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature (2017).[7][8]
- PROTAC Mechanism & Hook Effect: Békés, M., Langley, D. & Crews, C. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- [2. medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- [3. medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]

- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. medchemexpress.com \[medchemexpress.com\]](#)
- [6. The clinical-grade CBP/ p300 inhibitor CCS1477 represses the global NRF2-dependent cytoprotective transcription program and re-sensitizes cancer cells to chemotherapeutic drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Comparison Guide: P-007 (CBP/p300 PROTAC) vs. Clinical Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8201658/docs#technical-comparison-guide-p-007-cbp-p300-protac-vs-clinical-inhibitors\]](https://www.benchchem.com/product/b8201658/docs#technical-comparison-guide-p-007-cbp-p300-protac-vs-clinical-inhibitors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check